molecular formula C13H13NO2 B6414360 2-(3-Ethoxyphenyl)pyridin-4(1H)-one CAS No. 1261958-50-2

2-(3-Ethoxyphenyl)pyridin-4(1H)-one

Cat. No.: B6414360
CAS No.: 1261958-50-2
M. Wt: 215.25 g/mol
InChI Key: XQLWMIRQCLYRHO-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)pyridin-4(1H)-one is a pyridinone derivative featuring a 3-ethoxyphenyl substituent at the 2-position of the pyridin-4(1H)-one core. Pyridinones are heterocyclic compounds with a six-membered ring containing one nitrogen atom and a ketone group.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)13-9-11(15)6-7-14-13/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWMIRQCLYRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692556
Record name 2-(3-Ethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-50-2
Record name 2-(3-Ethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)pyridin-4(1H)-one typically involves the reaction of 3-ethoxybenzaldehyde with 4-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Ethoxyphenyl)pyridin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridinones.

Scientific Research Applications

2-(3-Ethoxyphenyl)pyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridin-4(1H)-one derivatives differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyridin-4(1H)-one Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
2-(Hydroxymethyl)pyridin-4(1H)-one –CH₂OH at 2-position 125.13 RT-stable High solubility due to polar group
5-Benzoyl-2-(furan-2-yl)pyridin-4(1H)-one Benzoyl at 5-, furyl at 2-position ~300 (estimated) Not reported Aroyl groups enhance UV absorption
1-(Biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one Biphenyl at 1-, –OH at 3-position 263.29 Not reported Potential kinase inhibition
2-(2,2,2-Trifluoro-1,1-dimethylethyl)pyridin-4(1H)-one Trifluoromethyl and methyl groups ~220 (estimated) Not reported Electron-withdrawing effects dominate
2-Amino-4-(chlorophenyl)pyridin-3-yl analogs –Cl, –NH₂, substituted phenyls 466–545 268–287 High thermal stability
Key Observations :

Electronic Effects: The ethoxy group in 2-(3-Ethoxyphenyl)pyridin-4(1H)-one is electron-donating, contrasting with electron-withdrawing groups (e.g., –NO₂, –CF₃) in analogs like those in and . Trifluoromethyl groups (e.g., in CAS 1357476-66-4) enhance metabolic stability and lipophilicity, whereas ethoxy groups may improve solubility in polar solvents .

Thermal Stability: Chloro- and nitro-substituted pyridinones (e.g., from ) exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). Ethoxy-substituted analogs likely have lower melting points due to reduced polarity .

Biological Activity: Hydroxyl-containing derivatives (e.g., 3-hydroxypyridin-4(1H)-ones) are explored for metal chelation and enzyme inhibition, as seen in . The ethoxy group may instead modulate pharmacokinetic properties (e.g., membrane permeability) . Thieno-pyridinones (e.g., 8o in ) with nitro groups show activity in phosphatase inhibition, suggesting that substituent position and ring fusion critically influence bioactivity .

Spectroscopic and Analytical Data

  • IR and NMR :
    • Ethoxy groups typically show C–O stretching at ~1250 cm⁻¹ (IR) and δ 1.3–1.5 ppm (–CH₂CH₃) in ¹H NMR, distinct from –OH (broad ~3300 cm⁻¹) or –CF₃ (strong absorption at 1100–1200 cm⁻¹) .
    • Aromatic protons in 3-ethoxyphenyl would resonate at δ 6.5–7.5 ppm, similar to biphenyl derivatives in .

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